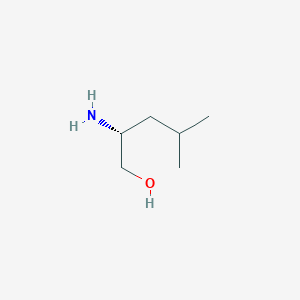

D-Leucinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSSPAXIFBTOHY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101044482 | |

| Record name | (2R)-2-Amino-4-methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53448-09-2 | |

| Record name | (2R)-2-Amino-4-methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D(-)-Leucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-Amino-4-methyl-1-pentanol synthesis

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-4-methyl-1-pentanol

Introduction

(R)-2-Amino-4-methyl-1-pentanol, also known as (R)-leucinol, is a valuable chiral building block in organic synthesis. Its primary importance lies in its application as a precursor for various pharmaceuticals and as a chiral auxiliary in asymmetric reactions. The stereochemistry at the C2 position is crucial for the biological activity and selectivity of the target molecules. This guide provides a comprehensive overview of the primary synthetic routes to obtain enantiomerically pure (R)-leucinol, focusing on methods suitable for laboratory and industrial-scale production. The synthesis strategies discussed herein are broadly categorized into chemical synthesis, primarily from the chiral pool starting material L-leucine, and biocatalytic or chemoenzymatic methods.

Chemical Synthesis Routes

The most common chemical approach for synthesizing (R)-2-Amino-4-methyl-1-pentanol leverages the readily available and enantiopure amino acid, L-leucine, which has the desired (S) configuration at the α-carbon. Since the stereocenter is retained during the reduction of the carboxylic acid, L-leucine is an ideal starting material. The primary challenge in this approach is the protection of the amino group before the reduction and its subsequent deprotection.

Reduction of N-Protected L-Leucine

A widely used strategy involves the protection of the amino group of L-leucine, followed by the reduction of the carboxylic acid functionality to a primary alcohol. A common protecting group for the amino moiety is the tert-butyloxycarbonyl (Boc) group, due to its stability under various reaction conditions and its ease of removal under acidic conditions.

The general workflow for this approach involves:

-

N-protection of L-leucine: Reaction of L-leucine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield N-Boc-L-leucine.

-

Reduction of the carboxylic acid: The protected amino acid is then reduced to the corresponding amino alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes are typically employed.

-

Deprotection (optional but often required for the final product): Removal of the Boc group to yield the final (R)-leucinol.

This protocol is adapted from a procedure for the reduction of L-valine to L-valinol and is applicable to L-leucine.[1]

Materials:

-

L-leucine

-

Tetrahydrofuran (THF), anhydrous

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Borane-methyl sulfide (B99878) complex (BMS)

-

Methanol

-

6 M Sodium hydroxide (B78521) (NaOH)

-

Potassium carbonate (K₂CO₃)

-

Ethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Distillation head

-

Addition funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

A dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel is flushed with nitrogen.

-

L-leucine (1.0 eq), anhydrous THF, and freshly distilled boron trifluoride etherate (1.0 eq) are charged into the flask.

-

The mixture is heated to a gentle reflux.

-

Borane-methyl sulfide complex (1.1 eq) is added dropwise over 2 hours.

-

The solution is refluxed for an additional 18 hours.

-

The reaction mixture is cooled to 0°C in an ice bath.

-

The reaction is quenched by the slow addition of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in 6 M NaOH and refluxed for 4 hours.

-

The mixture is cooled and saturated with potassium carbonate.

-

The product is extracted with ethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

-

The crude (R)-leucinol is purified by vacuum distillation.

Reduction of N-Boc-L-leucinal

An alternative chemical route involves the two-step reduction of N-Boc-L-leucine. First, the carboxylic acid is converted to an aldehyde (N-Boc-L-leucinal), which is then reduced to the alcohol. This method can offer better control and avoid some of the more hazardous reagents.

This protocol is based on the procedures described in Organic Syntheses.[2]

Part A: Synthesis of N-Boc-L-leucinal

-

Preparation of N,O-dimethylhydroxylamine solution: N,O-dimethylhydroxylamine hydrochloride (1.0 eq) is suspended in methylene (B1212753) chloride and cooled to 2°C. N-methylpiperidine (1.025 eq) is added dropwise.

-

Activation of N-Boc-L-leucine: In a separate flask, N-Boc-L-leucine hydrate (B1144303) (1.0 eq) is dissolved in a mixture of THF and methylene chloride and cooled to -20°C. N-methylpiperidine (1.025 eq) is added, followed by the rapid addition of methyl chloroformate (1.0 eq) while maintaining the temperature at -12°C.

-

Amide formation: Two minutes after the addition of methyl chloroformate, the previously prepared N,O-dimethylhydroxylamine solution is added. The reaction is allowed to warm to room temperature over 4 hours.

-

Work-up: The solution is washed with dilute HCl and NaOH, dried over magnesium sulfate, and concentrated to yield Boc-L-leucine N-methyl-O-methylcarboxamide.

-

Reduction to Aldehyde: The amide is dissolved in anhydrous ethyl ether and added to a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous ethyl ether at -35°C.

-

Quenching and Work-up: The reaction is quenched with an aqueous solution of potassium bisulfate. The organic layer is separated, washed, dried, and concentrated to give N-Boc-L-leucinal as a colorless syrup.

Part B: Reduction of N-Boc-L-leucinal to N-Boc-(R)-leucinol

-

N-Boc-L-leucinal (1.0 eq) is dissolved in methanol.

-

Sodium borohydride (B1222165) (NaBH₄, 1.0 eq) is added portion-wise at 0°C.

-

The reaction is stirred for 1-2 hours at room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated to yield N-Boc-(R)-leucinol.

Biocatalytic and Chemoenzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules like (R)-leucinol. These methods often operate under mild conditions and can provide very high enantiomeric excess (ee).

Enzymatic Reduction of a Precursor Ketone

A common chemoenzymatic strategy involves the synthesis of a prochiral ketone, which is then asymmetrically reduced to the desired chiral alcohol using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). This approach requires a cofactor regeneration system, as enzymes like KREDs and ADHs depend on nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH).

This is a generalized protocol based on common practices in biocatalytic reductions.[3][4]

Materials:

-

Prochiral ketone precursor

-

Ketoreductase (KRED) or alcohol dehydrogenase (ADH) from a commercial source or expressed in a host organism (e.g., E. coli)

-

Nicotinamide cofactor (NAD⁺ or NADP⁺)

-

Cofactor regeneration system:

-

Option A: Isopropanol (B130326) (co-substrate) and a suitable alcohol dehydrogenase.

-

Option B: Glucose (co-substrate) and glucose dehydrogenase (GDH).

-

-

Phosphate buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

-

Temperature-controlled shaker or reactor

-

pH meter

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) is prepared.

-

The precursor ketone is added to the buffer. A co-solvent like DMSO may be used if the substrate has low aqueous solubility.

-

The cofactor (e.g., NAD⁺, typically at a low concentration like 1 mM) is added.

-

The components of the cofactor regeneration system are added (e.g., isopropanol at a concentration of 5-10% v/v or glucose and GDH).

-

The ketoreductase enzyme (as a lyophilized powder, cell-free extract, or whole cells) is added to initiate the reaction.

-

The reaction mixture is incubated at a controlled temperature (typically 25-37°C) with agitation. The pH is monitored and adjusted if necessary.

-

The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC).

-

Upon completion, the enzyme (if in solid form or as whole cells) is removed by centrifugation or filtration.

-

The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over a drying agent (e.g., anhydrous Na₂SO₄) and the solvent is removed under reduced pressure.

-

The crude product is purified, typically by column chromatography or distillation.

Purification and Characterization

Purification of (R)-2-Amino-4-methyl-1-pentanol is crucial to obtain a high-purity product suitable for pharmaceutical applications. The primary methods are distillation and crystallization.

Distillation

Vacuum distillation is effective for purifying (R)-leucinol, which is a liquid at room temperature. This method separates the product from non-volatile impurities and solvents with different boiling points.

General Procedure for Vacuum Distillation:

-

The crude (R)-leucinol is placed in a round-bottom flask with a few boiling chips.

-

A fractional distillation apparatus is assembled for vacuum distillation.

-

The system is evacuated to the desired pressure.

-

The flask is heated gently in a heating mantle.

-

The fraction distilling at a constant temperature and pressure corresponding to the boiling point of (R)-leucinol is collected.

Crystallization

Crystallization is an excellent method for purifying solid derivatives of (R)-leucinol, such as its N-Boc protected form or its salts.[5][6][7]

General Procedure for Recrystallization:

-

The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture.

-

If colored impurities are present, a small amount of decolorizing carbon can be added, and the hot solution is filtered.[5]

-

The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold solvent to remove residual impurities.

-

The purified crystals are dried under vacuum.

Comparative Summary of Synthesis Routes

The choice of a synthetic route for (R)-2-Amino-4-methyl-1-pentanol depends on several factors, including the desired scale of production, cost considerations, availability of reagents and equipment, and the required level of enantiopurity.

| Method | Starting Material | Key Reagents/Catalysts | Typical Yield | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Chemical Synthesis | ||||||

| Reduction of N-Boc-L-leucine | L-leucine | (Boc)₂O, LiAlH₄ or Borane complexes | 60-80% | >99% | High enantiopurity from chiral pool, well-established methods. | Use of hazardous and pyrophoric reagents, multiple steps (protection/deprotection). |

| Biocatalytic Synthesis | ||||||

| Enzymatic Reduction of Ketone | Prochiral Ketone | Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH), Cofactor regeneration system | 70-95% | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be a concern, requires development of a biocatalytic process. |

Conclusion

The synthesis of (R)-2-Amino-4-methyl-1-pentanol can be effectively achieved through both chemical and biocatalytic methods. Chemical synthesis starting from L-leucine is a robust and well-understood approach that guarantees high enantiopurity due to the use of a chiral pool starting material. However, it often involves multiple steps and the use of hazardous reagents, which can be a drawback for large-scale industrial production.

On the other hand, biocatalytic and chemoenzymatic routes have emerged as powerful alternatives, offering high yields and exceptional enantioselectivity under mild, environmentally benign conditions. While the initial development of a biocatalytic process might require more effort in terms of enzyme screening and optimization, the advantages in terms of safety, sustainability, and efficiency often make it the preferred choice for industrial applications. The selection of the optimal synthesis strategy will ultimately depend on the specific requirements of the project, balancing factors such as cost, scale, and regulatory considerations.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Enantioselective Synthesis of Vicinal (R,R)-Diols by Saccharomyces cerevisiae Butanediol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. mt.com [mt.com]

D-Leucinol: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Leucinol, a chiral amino alcohol derived from the non-proteinogenic D-leucine, has emerged as a critical and versatile chiral building block in modern organic synthesis. Its unique structural features and ready availability in high enantiomeric purity make it an invaluable tool for the construction of complex stereocenters in pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides an in-depth overview of this compound, encompassing its physical and chemical properties, detailed synthetic protocols, and its application as a potent chiral auxiliary in asymmetric synthesis.

Core Properties of this compound

This compound is a colorless to light yellow liquid or a white to off-white crystalline solid, depending on its purity and the ambient temperature. It is soluble in water and ethanol. A comprehensive summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Appearance | White to off-white crystalline solid or colorless to light yellow liquid |

| Melting Point | 50-55 °C |

| Boiling Point | 198-200 °C at 768 mmHg |

| Density | 0.917 g/mL at 25 °C |

| Specific Rotation [α]²⁰/D | -3° to -5° (c=9, ethanol) |

| Refractive Index (n²⁰/D) | 1.4490 to 1.4530 |

| Purity (typical) | ≥ 99% (Assay), ≥ 99.0% ee |

| CAS Number | 53448-09-2 |

Experimental Protocols

Synthesis of this compound from D-Leucine

The most common and efficient method for the preparation of this compound is the reduction of the corresponding amino acid, D-leucine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation. The following protocol is adapted from a general procedure for the reduction of amino acids.

Materials:

-

D-Leucine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

15% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice bath

-

Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (1.26 mol equivalent) in anhydrous THF is prepared.

-

Addition of D-Leucine: The flask is cooled in an ice bath to 10 °C. D-Leucine (1.0 mol equivalent) is added portion-wise over a period of 30 minutes, controlling the rate of addition to manage the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux and maintained for 16 hours.

-

Quenching: The reaction mixture is cooled again in an ice bath to 10 °C and diluted with anhydrous diethyl ether. The reaction is carefully quenched by the sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

-

Work-up: The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a clear liquid.

Expected Yield: 73-75%

Synthesis of (R)-4-isobutyl-2-oxazolidinone from this compound

This compound is a key precursor for the synthesis of Evans-type chiral auxiliaries, such as (R)-4-isobutyl-2-oxazolidinone. These auxiliaries are widely used to control stereochemistry in various asymmetric reactions.

Materials:

-

This compound

-

Diethyl carbonate or phosgene (B1210022) equivalent (e.g., triphosgene)

-

Base (e.g., potassium carbonate or triethylamine)

-

Solvent (e.g., toluene (B28343) or dichloromethane)

Procedure:

-

Reaction Setup: A solution of this compound in a suitable solvent is prepared in a round-bottom flask.

-

Cyclization: Diethyl carbonate and a catalytic amount of base are added to the solution. The mixture is heated to reflux to drive the cyclization reaction, which forms the oxazolidinone ring with the elimination of ethanol.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by column chromatography or recrystallization to afford the pure (R)-4-isobutyl-2-oxazolidinone.

Application in Asymmetric Synthesis: The Evans Aldol (B89426) Reaction

A prime example of the utility of this compound-derived chiral auxiliaries is in the Evans asymmetric aldol reaction. This reaction allows for the highly diastereoselective formation of β-hydroxy carbonyl compounds, which are important building blocks in natural product synthesis.

Experimental Workflow: Asymmetric Aldol Reaction

The following workflow outlines the key steps in an Evans asymmetric aldol reaction using the (R)-4-isobutyl-2-oxazolidinone derived from this compound.

Protocol for the Evans Asymmetric Aldol Reaction:

-

Acylation of the Auxiliary: The (R)-4-isobutyl-2-oxazolidinone is acylated, for example, with propionyl chloride, to form the corresponding N-acyl derivative.

-

Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a tertiary amine base, like triethylamine (B128534) (Et₃N), to generate the corresponding Z-enolate.

-

Aldol Addition: The enolate solution is cooled to a low temperature (e.g., -78 °C), and the desired aldehyde is added. The reaction proceeds with high diastereoselectivity, dictated by the steric bulk of the isobutyl group on the chiral auxiliary.

-

Cleavage of the Auxiliary: The resulting aldol adduct is treated to cleave the chiral auxiliary. This can be achieved through various methods, such as hydrolysis with lithium hydroxide to yield the chiral β-hydroxy acid, or reduction with lithium borohydride (B1222165) to afford the chiral 1,3-diol. The chiral auxiliary can often be recovered and reused.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its utility extends from its direct incorporation into target molecules to its role as a precursor for powerful chiral auxiliaries. The protocols and workflows presented in this guide highlight the practical application of this compound in achieving high levels of stereocontrol in complex chemical transformations. For researchers and professionals in drug development and related fields, a thorough understanding of the properties and applications of this compound is essential for the efficient and elegant synthesis of enantiomerically pure molecules.

Spectroscopic Profile of D-Leucinol: A Technical Guide

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for D-Leucinol, also known as (R)-(-)-2-Amino-4-methyl-1-pentanol. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the characterization of this chiral amino alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound. As this compound and its enantiomer, L-Leucinol, are mirror images, their NMR spectra are identical in terms of chemical shifts and coupling constants in a non-chiral solvent. The data presented here is for L(+)-Leucinol and is therefore directly applicable to this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of Leucinol provides information on the number of different types of protons and their connectivity.

Table 1: ¹H NMR Data for Leucinol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.54 | dd | J = 10.4, 3.8 | H on C1 |

| 3.24 | dd | J = 10.4, 7.6 | H on C1 |

| 2.90 | m | - | H on C2 |

| 1.67 | m | J = 6.5, 6.3 | H on C4 |

| 1.18 | t | - | H on C3 |

| 0.93 | d | J = 6.5 | CH₃ on C4 |

| 0.90 | d | J = 6.3 | CH₃ on C4 |

Note: Data corresponds to L(+)-Leucinol.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Data for Leucinol

| Chemical Shift (δ) ppm | Assignment |

| ~67 | C1 (CH₂OH) |

| ~54 | C2 (CHNH₂) |

| ~43 | C3 (CH₂) |

| ~25 | C4 (CH) |

| ~23 | C5 (CH₃) |

| ~22 | C6 (CH₃) |

Note: The chemical shifts are estimated based on typical values for amino alcohols as a specific peak list was not available in the search results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of O-H and N-H stretching vibrations from the alcohol and amine groups, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3550 - 3200 | O-H Stretch | Alcohol | Strong, Broad |

| 3500 - 3300 | N-H Stretch | Primary Amine | Medium (two bands) |

| 2960 - 2850 | C-H Stretch | Alkane | Strong |

| 1650 - 1580 | N-H Bend | Primary Amine | Medium |

| 1470 - 1430 | C-H Bend | Alkane | Medium |

| 1350 - 1250 | C-N Stretch | Aliphatic Amine | Medium-Weak |

| 1260 - 1000 | C-O Stretch | Primary Alcohol | Strong |

Note: These are characteristic frequency ranges for the functional groups present in this compound.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of amino alcohols like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium (B1214612) oxide, D₂O) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or equivalent.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse-acquire sequence.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals and determine the multiplicities and coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak or TMS.

-

IR Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation: As this compound is a liquid or low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) technique is highly suitable. Place a small drop of the neat this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Compare the obtained spectrum with reference spectra if available.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an amino alcohol such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of D-Leucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of D-Leucinol, a versatile chiral building block essential in the synthesis of pharmaceuticals and fine chemicals. The document details its melting and boiling points, presents the methodologies for their determination, and includes a workflow for physical property characterization.

Introduction to this compound

This compound, systematically named (R)-(-)-2-Amino-4-methyl-1-pentanol, is an amino alcohol derived from the D-enantiomer of the amino acid leucine (B10760876). Its chiral nature makes it a valuable intermediate in asymmetric synthesis, particularly in the development of enantiomerically pure active pharmaceutical ingredients (APIs). Understanding its physical properties is critical for its handling, storage, and application in various chemical processes.

Physical and Chemical Properties

This compound is most commonly described as a clear, colorless to pale yellow viscous liquid at room temperature.[1][2][3] However, some suppliers may offer it as a white to off-white crystalline solid. This discrepancy suggests that its physical state can be dependent on its purity and the specific manufacturing process. Below is a summary of its key physical and chemical properties.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53448-09-2 | |

| Molecular Formula | C₆H₁₅NO | [2] |

| Molecular Weight | 117.19 g/mol | |

| Appearance | Clear, colorless to light yellow liquid OR White to off-white crystalline solid | [1][2][3] |

| Density | 0.917 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4496 | |

| Optical Rotation | [α]20/D −4°, c = 9 in ethanol |

Melting and Boiling Points

The melting and boiling points are crucial parameters for the purification and characterization of chemical compounds.

There is conflicting information regarding the melting point of this compound, which is likely related to its observed physical state. While most sources characterize it as a liquid at ambient temperatures, one source provides a melting range of 50-55 °C for a solid form. For comparison, the L-enantiomer, L(+)-Leucinol, is reported to have a melting point of 56-58 °C.[4] The presence of impurities can lead to a depression and broadening of the melting point range.[5][6]

The boiling point of this compound is well-documented at various pressures. The data consistently indicates a boiling point in the range of 198-200 °C at standard atmospheric pressure.

Table 2: Boiling Point of this compound at Various Pressures

| Boiling Point (°C) | Pressure (mmHg) | Source(s) |

| 198-200 | 768 | |

| 194 | Not Specified | [1] |

| 97 | 14 |

Experimental Protocols for Physical Property Determination

The following sections describe standard laboratory methods for determining the melting and boiling points of a chemical substance like this compound.

This method is suitable for crystalline solids and is used to determine the temperature range over which the solid melts.[7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle. The dry, powdered sample is then packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[8]

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last crystal melts is recorded as the final melting point.[7] The melting point is reported as this range.

-

Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[5]

For liquid samples, the boiling point can be determined using a small volume of the substance.[9][10]

Apparatus:

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a metal heating block)

-

Boiling chips (for mini-scale)

Procedure:

-

Sample Preparation: A small amount of the liquid (approx. 0.5 mL) is placed in a small test tube.[10]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (like a Thiele tube). The setup should ensure that the sample is heated evenly.

-

Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11]

-

Observation: Heating is stopped when a continuous and rapid stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[11] This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.[9]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical substance.

Caption: General workflow for determining the physical properties of a chemical substance.

Biological Activity Context

While this guide focuses on physical properties, it is noteworthy that this compound's utility in drug development is linked to its biological context. Its enantiomer, L-Leucinol, is known to be a competitive inhibitor of aminopeptidases.[12] this compound may serve as an experimental control in such studies.[12] Furthermore, derivatives of leucine and other amino acids are often explored for their antiproliferative effects in cancer research, including melanoma.[13] These activities are often mediated through complex signaling pathways, such as the PI3K/AKT/mTOR pathway, which is a common target in melanoma treatment.[14] The precise mechanism of this compound itself as an antiproliferative agent is an area for further investigation.

References

- 1. D-(-)-Leucinol | 53448-09-2 | TCI EUROPE N.V. [tcichemicals.com]

- 2. chembk.com [chembk.com]

- 3. D-(-)-ロイシノール | D-(-)-Leucinol | 53448-09-2 | 東京化成工業株式会社 [tcichemicals.com]

- 4. L(+)-Leucinol CAS#: 7533-40-6 [m.chemicalbook.com]

- 5. chm.uri.edu [chm.uri.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. content.instructables.com [content.instructables.com]

- 8. mt.com [mt.com]

- 9. chemconnections.org [chemconnections.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Atractylenolide I inhibits the growth, proliferation and migration of B16 melanoma cells via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of D-Leucinol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for D-Leucinol in common organic solvents is limited. This guide provides a summary of available qualitative information and presents quantitative data for a closely related compound for illustrative purposes. A generalized experimental protocol for determining solubility is also provided.

Introduction

This compound, a chiral amino alcohol, is a critical building block in the synthesis of pharmaceuticals and other fine chemicals. Its solubility in various organic solvents is a fundamental physicochemical property that dictates its handling, reaction conditions, and purification strategies. This technical guide aims to provide a comprehensive overview of the solubility of this compound in common organic solvents, addressing the needs of researchers, scientists, and drug development professionals.

Solubility of this compound: A Qualitative Overview

While specific quantitative data is scarce in publicly accessible literature, several sources indicate that this compound is soluble in a range of organic solvents. This solubility is attributed to its hydrophilic amino and hydroxyl groups, as well as its lipophilic isobutyl group.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Source |

| Water | Soluble | |

| Ethanol | Soluble |

For the closely related enantiomer, L-Leucinol, solubility has been noted in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] This suggests that this compound is likely to exhibit similar solubility characteristics.

Illustrative Quantitative Solubility Data: N-acetyl-D-leucine

To provide a quantitative perspective, the solubility data for N-acetyl-D-leucine, a derivative of D-leucine, is presented below. It is crucial to note that these values are for a different compound and should be considered as an illustrative example only.

Table 2: Quantitative Solubility of N-acetyl-D-leucine in Select Organic Solvents

| Solvent | Solubility (approx.) | Source |

| Ethanol | 1 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [2] |

| Dimethylformamide (DMF) | 30 mg/mL | [2] |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Centrifuge the withdrawn sample to remove any remaining suspended solid particles.

-

-

Quantification of Solute Concentration:

-

Accurately dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

HPLC Method: A standard curve should be prepared by injecting known concentrations of this compound. The concentration of the sample is then determined by comparing its peak area to the standard curve.

-

UV-Vis Spectrophotometry Method: If this compound has a suitable chromophore, a standard curve of absorbance versus concentration can be generated. The concentration of the sample is then determined from its absorbance.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

References

Commercial Sources and Purity of D-Leucinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-Leucinol, a chiral amino alcohol, is a critical building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry plays a pivotal role in the biological activity of many molecules, making access to high-purity this compound essential for research and development. This guide provides an in-depth overview of the commercial availability of this compound, its typical purity levels, and detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Availability and Purity

This compound is available from a variety of chemical suppliers, with purity levels typically ranging from 97% to over 99%. The most common analytical technique cited for purity assessment is gas chromatography (GC). Enantiomeric purity is also a critical parameter, often reported as enantiomeric excess (e.e.).

Below is a summary of representative commercial sources for this compound and their stated purity specifications. It is important to note that specifications can vary by lot and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.

| Supplier | Product Number (Example) | Stated Purity | Analytical Method |

| Thermo Fisher Scientific | L13243 | 97% | GC |

| Sigma-Aldrich | 298417 | 98% | Not specified |

| Chem-Impex | 07354 | ≥ 99% | Assay |

| Tokyo Chemical Industry (TCI) | L0236 | >97.0% | GC |

| Forcast Chemicals | Not specified | 99% | Not specified |

Potential Impurities

Commercially available this compound may contain several types of impurities, including:

-

L-Leucinol: The enantiomeric impurity.

-

D-Leucine: Unreacted starting material from the synthesis.

-

Byproducts of Synthesis: Dependent on the synthetic route, these may include residual reagents and side-products.

-

Water and Solvents: Residual moisture or solvents from the purification process.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Reduction of D-Leucine

A common and effective method for the synthesis of this compound is the reduction of the carboxylic acid group of D-leucine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Reaction:

Materials:

-

D-Leucine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

15% Sodium hydroxide (B78521) solution

-

Water

Procedure:

-

An oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

-

Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 10°C in an ice bath.

-

Add D-leucine (1 equivalent) portion-wise over 30 minutes, controlling the rate of addition to manage the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Reflux the reaction mixture for 16 hours.

-

Cool the reaction mixture to 10°C in an ice bath and dilute with an equal volume of anhydrous diethyl ether.

-

Quench the reaction by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then again with water. Caution: The quenching process is highly exothermic and generates hydrogen gas.

-

Stir the resulting white precipitate for 30 minutes.

-

Filter the precipitate and wash it with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

Purification of this compound

1. Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove non-volatile impurities and residual solvents.

Procedure:

-

Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased.

-

Add a stir bar to the distillation flask containing the crude this compound.

-

Connect the apparatus to a vacuum source and a cold trap.

-

Gradually reduce the pressure and begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point of this compound under the achieved pressure (literature boiling point is approximately 198-200 °C at atmospheric pressure).

2. Crystallization

For further purification, this compound, which can be a low-melting solid or a viscous liquid at room temperature, can be crystallized.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water, or ethyl acetate (B1210297) and hexane).

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum.

Purity Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method to assess the chemical purity of this compound. Due to its polar nature, derivatization is typically required to increase volatility.

Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA):

-

Weigh approximately 2.5 mg of this compound into a reaction vial.

-

Add 0.5 mL of MSTFA and 1 mL of acetonitrile.

-

Cap the vial and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS.

GC-MS Conditions (Typical):

-

Column: 5% phenyl methylpolysiloxane (e.g., TRACE TR-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Detector: Mass Spectrometer (Scan mode for identification, SIM mode for quantification).

2. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is used to determine the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases are often effective for this separation.

HPLC Conditions (Typical):

-

Column: Chiralpak IA or a similar amylose-based chiral stationary phase, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis, purification, and analysis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for the purity analysis of this compound.

A Comprehensive Technical Guide to the Safety and Handling of D-Leucinol

For Researchers, Scientists, and Drug Development Professionals

D-Leucinol, a chiral amino alcohol, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Due to its reactive nature, a thorough understanding of its safety and handling precautions is paramount for laboratory personnel. This guide provides an in-depth overview of the known hazards, safe handling procedures, and emergency response protocols for this compound, compiled from various safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its potential to cause skin and eye irritation, and it is also classified as a combustible liquid.[1][2][3][4]

GHS Classification:

-

Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[5]

Pictograms:

Signal Word: Warning[2][3] or Danger[2]

Hazard Statements:

-

H302: Harmful if swallowed (reported in some classifications).[2]

-

H314: Causes severe skin burns and eye damage (reported in some classifications).[2]

-

H318: Causes serious eye damage (reported in some classifications).[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for safe storage and handling.

| Property | Value | References |

| Molecular Formula | C₆H₁₅NO | [1][2][7][8] |

| Molecular Weight | 117.19 g/mol | [1][2][7] |

| Appearance | Colorless to light yellow, clear to viscous liquid | [3][5][8] |

| Boiling Point | 198-200 °C at 768 mm Hg | [5][7] |

| Flash Point | 90 °C (194 °F) - 91 °C (196 °F) (closed cup) | [3][5] |

| Density | 0.917 g/mL at 25 °C | [7] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][9]

-

Avoid contact with skin and eyes.[5]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1][5]

-

Take measures to prevent the buildup of electrostatic charge.[1][5]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.[5]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Personal Protective Equipment (PPE)

A logical workflow for selecting and using appropriate PPE when handling this compound is illustrated below.

Caption: Workflow for Personal Protective Equipment (PPE) selection and use.

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures:

| Exposure Route | First-Aid Procedure | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [5] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists. | [5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention. | [5] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The material is combustible and may explode when heated. Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

In the event of a spill, a systematic approach is necessary to ensure safety and minimize environmental contamination.

Caption: General workflow for responding to a this compound spill.

Toxicological and Ecological Information

Toxicological Information:

-

Acute Toxicity: No specific acute toxicity data (e.g., LD50) is readily available for this compound.[1] However, it is classified as potentially harmful if swallowed.[2]

-

Irritation and Corrosivity: Causes skin irritation and serious eye irritation.[1][3][5] May cause respiratory irritation.[5]

-

Sensitization: No information available.

-

Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[10]

-

Other Effects: Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting. The toxicological properties have not been fully investigated.[1]

Ecological Information:

-

Ecotoxicity: No data is available.[1] It is advised not to empty it into drains.

-

Persistence and Degradability: No information available.

-

Bioaccumulation: No information available.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with local, state, and federal environmental regulations.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential hazards. By adhering to the safety precautions outlined in this guide, researchers and scientists can minimize their risk of exposure and ensure a safe working environment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. D(-)-Leucinol | C6H15NO | CID 2724002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-(-)-Leucinol | 53448-09-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. D-(-)-Leucinol | 53448-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. D(-)-Leucinol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. (+)-Leucinol|MSDS [dcchemicals.com]

An In-depth Technical Guide to the Synthesis and Application of D-Leucinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Leucinol, a chiral amino alcohol derived from the non-proteinogenic D-leucine, serves as a versatile and valuable building block in modern organic synthesis. Its inherent chirality and functionality make it a critical starting material for the preparation of a diverse array of derivatives with significant applications in pharmaceutical development, asymmetric catalysis, and materials science. This technical guide provides a comprehensive overview of the synthesis of key this compound derivatives, including detailed experimental protocols, quantitative data, and insights into their roles as chiral auxiliaries and their engagement in biological signaling pathways.

Core Concepts: The Utility of this compound in Asymmetric Synthesis

The strategic importance of this compound lies in its ability to impart stereochemical control in chemical reactions. This is primarily achieved through its incorporation into molecules as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary can be cleanly removed and often recovered for reuse. This compound-derived auxiliaries are particularly effective due to the steric hindrance provided by the isobutyl group, which effectively shields one face of the reactive center, leading to high diastereoselectivity.

Synthesis of Key this compound Derivatives

This section details the synthesis of three principal classes of this compound derivatives: oxazolidinones, N-sulfonyl derivatives, and phosphine (B1218219) ligands.

(R)-4-Isobutyloxazolidin-2-one: A Cornerstone Chiral Auxiliary

Oxazolidinones are a class of chiral auxiliaries popularized by David A. Evans for their exceptional performance in asymmetric aldol (B89426), alkylation, and acylation reactions. The synthesis of (R)-4-isobutyloxazolidin-2-one from this compound is a fundamental transformation for accessing this powerful tool.

This method offers a rapid and efficient route to the desired oxazolidinone with improved yields compared to traditional heating methods.[1]

-

Materials:

-

This compound

-

Diethyl carbonate

-

Sodium methoxide (B1231860) (catalytic amount) or Potassium Carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., Toluene)

-

Microwave reactor

-

-

Procedure:

-

In a 10 mL microwave reactor vessel, combine this compound (1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of sodium methoxide (0.05 eq.) or potassium carbonate.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a temperature of 125-135 °C. The reaction time is typically short, often in the range of 10-30 minutes, and should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield (R)-4-isobutyloxazolidin-2-one as a white solid.

-

| Reagent for Cyclization | Base | Temperature (°C) | Time (min) | Yield (%) |

| Diethyl Carbonate | NaOMe (cat.) | 125-135 | 10-30 | >90 |

N-Tosyl-D-Leucinol and its Aziridine Derivative

N-sulfonyl derivatives of amino alcohols are important intermediates in organic synthesis, finding application in the preparation of chiral ligands, and as precursors to other functional groups. N-tosyl aziridines, in particular, are valuable electrophiles for ring-opening reactions with various nucleophiles.

This one-pot procedure provides a direct and efficient route from the amino alcohol to the corresponding N-tosyl aziridine, avoiding the isolation of intermediate tosylates.[2][3]

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH)

-

Acetonitrile (B52724) (CH₃CN) or Dichloromethane (B109758) (CH₂Cl₂) / Water

-

-

Procedure (Method A - Acetonitrile):

-

To a stirred mixture of this compound (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

-

Stir the reaction mixture for 6 hours.

-

Add toluene (5 mL) and filter off the solid inorganic salts.

-

Evaporate the solvents under reduced pressure to yield the crude product, which can be further purified by chromatography.

-

-

Procedure (Method B - Dichloromethane/Water):

-

To a vigorously stirred mixture of this compound (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

-

After stirring for 30 minutes, add ice and water.

-

Separate the organic layer, wash with water, dry over magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent to yield the product.

-

| Method | Base | Solvent | Time | Yield (%) |

| A | K₂CO₃ | Acetonitrile | 6 h | ~76 |

| B | KOH | CH₂Cl₂/H₂O | 30 min | ~52 |

This compound-Derived Phosphine Ligands

Chiral phosphine ligands are of paramount importance in transition-metal-catalyzed asymmetric reactions. This compound can be used to synthesize P,N-ligands, where the phosphorus and nitrogen atoms can coordinate to a metal center, creating a chiral environment for catalysis.

The synthesis of this compound-derived phosphine ligands typically involves a multi-step sequence. A general, conceptual workflow is presented below, as specific protocols are highly dependent on the target ligand structure.

A common strategy involves the initial protection of one of the functional groups (amine or alcohol), followed by conversion of the other to a suitable leaving group. Subsequently, reaction with a phosphide (B1233454) source introduces the phosphine moiety. Final deprotection yields the desired ligand.

Application of this compound Derivatives in Asymmetric Synthesis

The true value of these derivatives is realized in their application to control stereochemistry in complex chemical transformations.

Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction, utilizing chiral oxazolidinone auxiliaries, is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds.

This protocol outlines a typical Evans aldol reaction, which reliably produces the syn-aldol adduct with high diastereoselectivity.

-

Materials:

-

(R)-N-Propionyl-4-isobutyloxazolidin-2-one (prepared from (R)-4-isobutyloxazolidin-2-one)

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Aldehyde (e.g., Benzaldehyde)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.

-

Add Bu₂BOTf (1.1 eq.) dropwise, followed by the slow addition of Et₃N (1.2 eq.). Stir the mixture for 30 minutes to form the Z-enolate.

-

Add the aldehyde (1.2 eq.) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to 0 °C over 1 hour.

-

Quench the reaction by adding a pH 7 buffer solution.

-

Extract the product with CH₂Cl₂, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the aldol adduct.

-

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | >99:1 | ~85-95 |

| Isobutyraldehyde | >99:1 | ~80-90 |

Asymmetric Diels-Alder Reaction

Chiral auxiliaries derived from this compound can also be employed to control the stereochemical outcome of Diels-Alder reactions, a powerful tool for the formation of six-membered rings.

The N-acryloyl derivative of the this compound-derived oxazolidinone can serve as a chiral dienophile. In the presence of a Lewis acid, it reacts with a diene, such as cyclopentadiene, to form the Diels-Alder adduct with high diastereoselectivity.

Biological Signaling Pathways

Leucine (B10760876) and its derivatives are known to play a significant role in cellular signaling, particularly through the mechanistic target of rapamycin (B549165) (mTOR) pathway . The mTOR signaling network is a central regulator of cell growth, proliferation, metabolism, and survival.

Leucine acts as a key signaling molecule that activates mTORC1 (mTOR Complex 1). This activation leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth. Some derivatives of leucine have been investigated for their ability to modulate this pathway, with potential therapeutic applications in areas such as cancer and metabolic disorders.[2][3][4][5][6]

Conclusion

This compound and its derivatives represent a powerful class of molecules for modern synthetic chemistry. The ability to reliably synthesize chiral auxiliaries such as oxazolidinones and other valuable intermediates from this readily available starting material provides chemists with essential tools for the construction of complex, enantiomerically pure molecules. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in drug discovery and development, enabling the efficient and stereocontrolled synthesis of novel chemical entities. Furthermore, the connection of leucine derivatives to crucial biological signaling pathways like mTOR highlights the potential for these compounds to not only serve as synthetic tools but also as probes and modulators of cellular function.

References

- 1. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Cornerstone of Chirality: D-Leucinol's Pivotal Role in Natural Product Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert molecule, the use of chiral building blocks is paramount. Among these, D-leucinol, a chiral amino alcohol derived from the non-proteinogenic D-leucine, has emerged as a versatile and powerful tool. Its inherent chirality provides a foundational scaffold upon which complex stereocenters can be constructed with a high degree of control. This technical guide delves into the multifaceted applications of this compound in the synthesis of natural products, offering a comprehensive overview of its use as a chiral auxiliary and a key synthetic intermediate. Through detailed experimental protocols, quantitative data analysis, and visual workflows, this document serves as a critical resource for researchers engaged in the art and science of chemical synthesis.

This compound as a Chiral Auxiliary: Directing Stereoselective Transformations

One of the most powerful applications of this compound is its incorporation into a substrate as a chiral auxiliary. By temporarily attaching the this compound moiety, its stereogenic center can effectively bias the stereochemical outcome of subsequent reactions, such as alkylations and aldol (B89426) additions. The auxiliary is later cleaved and can often be recovered, making it a cost-effective strategy for asymmetric synthesis.[1]

A prime example of this strategy is the diastereoselective alkylation of oxazolidinone derivatives prepared from this compound. These reactions are instrumental in setting key stereocenters in the early stages of a synthetic route.

Diastereoselective Alkylation of this compound-Derived Oxazolidinones

The general workflow for the use of a this compound-derived oxazolidinone as a chiral auxiliary in a diastereoselective alkylation is depicted below. This process allows for the introduction of a new substituent at the α-position to a carbonyl group with a high degree of stereocontrol.

Experimental Protocol: Diastereoselective Alkylation of a this compound-Derived N-Acyloxazolidinone [2][3][4]

This protocol provides a general procedure for the alkylation of an N-acyloxazolidinone derived from this compound.

Materials:

-

This compound-derived N-acyloxazolidinone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

-

Alkyl halide (e.g., benzyl (B1604629) bromide, allyl iodide)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard workup and purification reagents

Procedure:

-

A solution of the this compound-derived N-acyloxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of NaHMDS or LDA (1.1 equiv) in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

The alkyl halide (1.2 equiv) is added neat or as a solution in THF, and the reaction mixture is stirred at -78 °C for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.[3]

| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 1 | Benzyl bromide | LDA | >95:5 | 85-95 | [2] |

| 2 | Allyl iodide | NaHMDS | >98:2 | 90 | [2] |

| 3 | Methyl iodide | LDA | >95:5 | 88 | [3] |

Table 1: Representative data for the diastereoselective alkylation of this compound-derived oxazolidinones.

This compound as a Chiral Building Block: Synthesis of Natural Products and Analogs

Beyond its role as a transient auxiliary, this compound serves as a valuable chiral building block, where its carbon skeleton and stereocenter are incorporated into the final natural product. This approach is particularly effective for the synthesis of molecules containing a chiral amino alcohol or related motifs, such as piperidines and indolizidine alkaloids.

Synthesis of a Pumiliotoxin C Intermediate

Pumiliotoxin C is a toxic alkaloid isolated from the skin of dendrobatid poison frogs.[5] The synthesis of intermediates for this class of molecules can leverage the chirality of this compound. For instance, this compound can be converted into a chiral N-tosyl aziridine (B145994), a versatile electrophile for the construction of more complex nitrogen-containing heterocycles.[6][7]

Experimental Protocol: One-Pot Synthesis of N-Tosyl-D-leucinol Aziridine [6][7]

This protocol describes a one-pot procedure for the conversion of this compound to the corresponding N-tosyl aziridine.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Standard workup and purification reagents

Procedure:

-

To a stirred suspension of this compound (1.0 equiv) and potassium carbonate (4.0 equiv) in acetonitrile, p-toluenesulfonyl chloride (2.2 equiv) is added portionwise at room temperature.

-

The reaction mixture is stirred at room temperature for several hours (typically 6-12 h), monitoring the progress by TLC.

-

Upon completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure N-tosyl aziridine.

| Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |

| This compound | (R)-2-isobutyl-1-tosylaziridine | 85-95 | >99% | [6] |

Table 2: Typical yield and enantiomeric excess for the synthesis of a chiral aziridine from this compound.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The inherent chirality of this compound makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.

Preparation of a this compound-Derived Bis(oxazoline) Ligand

Bis(oxazoline) ligands are a class of C₂-symmetric ligands that have proven to be highly effective in a variety of asymmetric catalytic reactions. The synthesis of these ligands often starts from chiral amino alcohols.